(S)-5-Ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
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Overview
Description
(S)-5-Ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features an indane core, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. The presence of an ethoxy group and an amine group further enhances its chemical reactivity and potential utility in different reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves several steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Indane Core: The initial step involves the cyclization of a suitable precursor to form the indane core. This can be achieved through a Friedel-Crafts alkylation reaction using an appropriate catalyst.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
(S)-5-Ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies investigating the interaction of amines with biological targets.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-5-Ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with neurotransmitter receptors, modulating their function and affecting neurological processes.
Comparison with Similar Compounds
Similar Compounds
®-5-Ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride: The enantiomer of the compound, which may have different biological activity.
5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride: A similar compound with a methoxy group instead of an ethoxy group.
5-Ethoxy-2,3-dihydro-1H-inden-1-amine: The free base form of the compound without the hydrochloride salt.
Uniqueness
(S)-5-Ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy group and the chiral center makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
1312949-70-4 |
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Molecular Formula |
C11H16ClNO |
Molecular Weight |
213.70 g/mol |
IUPAC Name |
(1S)-5-ethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-13-9-4-5-10-8(7-9)3-6-11(10)12;/h4-5,7,11H,2-3,6,12H2,1H3;1H/t11-;/m0./s1 |
InChI Key |
QGJKLZLWNYOZSD-MERQFXBCSA-N |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)[C@H](CC2)N.Cl |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(CC2)N.Cl |
Origin of Product |
United States |
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